3-(2,6-Dichlorophenyl)-1,2,4-thiadiazol-5-amine
CAS No.:
Cat. No.: VC17233815
Molecular Formula: C8H5Cl2N3S
Molecular Weight: 246.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Cl2N3S |
|---|---|
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
| Standard InChI Key | KUIJQHJQUXSWOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=NSC(=N2)N)Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Isomerism
The molecular formula of 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine is CHClNS, with a molecular weight of 246.12 g/mol. Its structure differs from the 1,3,4-thiadiazole isomer (e.g., CID 3771774 ) in the positioning of the nitrogen and sulfur atoms within the heterocyclic ring. This positional isomerism significantly impacts physicochemical properties and biological activity. For instance, the 1,2,4-thiadiazole configuration may alter electron distribution, affecting reactivity and intermolecular interactions .
Spectral Characterization
While direct spectral data for this compound are unavailable, related 1,3,4-thiadiazoles exhibit distinct UV-Vis absorption bands (250–300 nm) due to π→π* transitions in the aromatic and heterocyclic systems . Infrared (IR) spectra typically show N–H stretching vibrations near 3300 cm (amine) and C–Cl stretches at 750–550 cm . Nuclear magnetic resonance (NMR) signals for the dichlorophenyl group in analogous compounds appear as doublets in the aromatic region (δ 7.3–7.5 ppm) , while the thiadiazole ring protons resonate upfield (δ 8.0–8.5 ppm) .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 1,2,4-thiadiazoles generally involves cyclization reactions between thioamides and nitriles or oxidative dimerization of thiosemicarbazides. For example, 5-substituted 1,3,4-thiadiazoles are synthesized via single-step reactions using nitrosyl sulfuric acid , but adapting these methods to 1,2,4-thiadiazoles requires careful optimization. A plausible route for 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine could involve:
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Cyclocondensation: Reacting 2,6-dichlorobenzonitrile with thiosemicarbazide in the presence of a Lewis acid catalyst.
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Oxidative Ring Closure: Using iodine or hydrogen peroxide to facilitate sulfur–nitrogen bond formation.
Chiral derivatives of similar thiadiazoles have been synthesized via asymmetric Mannich reactions with cinchona alkaloid catalysts, achieving enantiomeric excesses >99% . Such methods could enable the production of enantiopure 3-(2,6-dichlorophenyl)-1,2,4-thiadiazol-5-amine for stereoselective applications.
Derivative Synthesis
Functionalization of the amine group at position 5 is a key strategy for modifying bioactivity. Azo coupling reactions, as demonstrated with 5-phenyl-1,3,4-thiadiazole-2-amine , could yield dyes or metal complexes. For instance:
Additionally, Schiff base formation with aldehydes may enhance metal-chelation properties, as seen in Co(II) and Cu(II) complexes of triazole-thiadiazole hybrids .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by the hydrophobic dichlorophenyl group and polar amine moiety. Analogous 1,3,4-thiadiazoles exhibit limited water solubility but dissolve in dimethyl sulfoxide (DMSO) and dichloromethane . Stability under acidic or basic conditions remains uncharacterized, though the presence of electron-withdrawing chlorine atoms likely enhances resistance to hydrolysis.
Crystallographic Data
X-ray diffraction studies of similar thiadiazoles reveal planar heterocyclic rings with bond lengths of 1.65 Å (C–S) and 1.30 Å (C–N) . The dihedral angle between the thiadiazole and dichlorophenyl groups affects packing efficiency and melting points, which range from 180–220°C for related compounds .
Industrial and Material Science Applications
Dye Synthesis
Azo dyes derived from thiadiazole amines exhibit vivid colors and moderate lightfastness . For example, coupling with 2-naphthol produces orange-red dyes (), while resorcinol derivatives absorb in the blue-green region .
Coordination Chemistry
Thiadiazole amines act as ligands for transition metals. Copper(II) complexes of similar compounds demonstrate enhanced antibacterial activity compared to free ligands, likely due to improved membrane permeability .
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